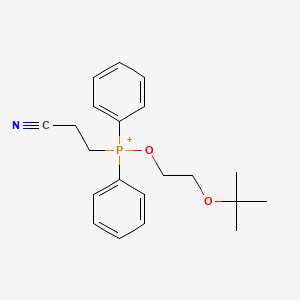
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the tert-butoxyethoxy and cyanoethyl groups in the molecule provides unique chemical properties that make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with 2-tert-butoxyethanol and 2-cyanoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_2\text{P}H + \text{BrCH}_2\text{CH}_2\text{CN} + \text{HOCH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3 \rightarrow \text{Ph}_2\text{P}(\text{CH}_2\text{CH}_2\text{CN})(\text{CH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3) ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The tert-butoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium involves its interaction with various molecular targets. The phosphonium group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxyethoxy and cyanoethyl groups provide steric and electronic effects that influence the reactivity of the compound. The molecular pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
(2-Methoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy.
(2-Ethoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with an ethoxyethoxy group.
Uniqueness
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is unique due to the presence of the tert-butoxyethoxy group, which provides increased steric hindrance and different electronic properties compared to its analogs. This uniqueness makes it valuable in specific catalytic and synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
75417-04-8 |
|---|---|
Fórmula molecular |
C21H27NO2P+ |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-cyanoethyl-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-diphenylphosphanium |
InChI |
InChI=1S/C21H27NO2P/c1-21(2,3)23-16-17-24-25(18-10-15-22,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14H,10,16-18H2,1-3H3/q+1 |
Clave InChI |
SAQIXRDDVPOWFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCO[P+](CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




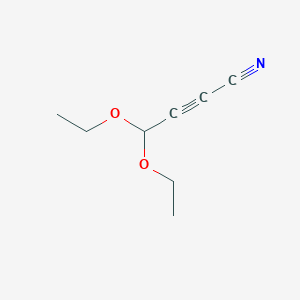
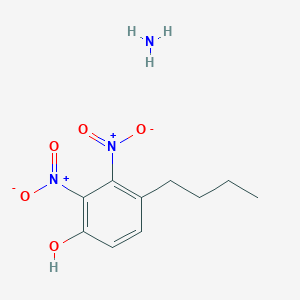
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
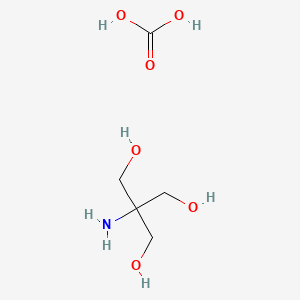
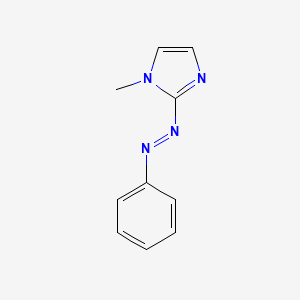
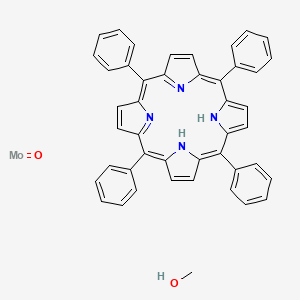
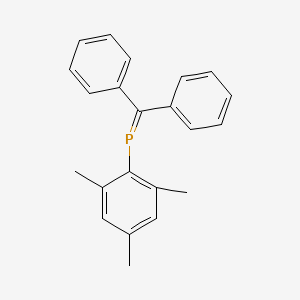


![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

